2-(2-Bromo-3-methylbutanamido)acetic acid

Physicochemical Profiling Analytical Reference Standards Synthetic Intermediate Characterization

2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 52574-83-1) is an α‑bromoacyl‑α‑amino acid derivative valued for its electrophilic α‑bromoacyl group. This enables selective nucleophilic substitution for building complex molecules, unlike simpler N‑acyl glycines. It is also a defined impurity reference standard. The free carboxylic acid confers distinct solubility and stability versus ester analogs, ensuring experimental relevance. Ideal for prodrug design and SAR studies.

Molecular Formula C7H12BrNO3
Molecular Weight 238.08 g/mol
CAS No. 52574-83-1
Cat. No. B3025618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-3-methylbutanamido)acetic acid
CAS52574-83-1
Molecular FormulaC7H12BrNO3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)Br
InChIInChI=1S/C7H12BrNO3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3H2,1-2H3,(H,9,12)(H,10,11)
InChIKeyJDPOKKNSGDLJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 52574-83-1) Procurement Guide: A Key α-Bromoacyl Glycine Building Block for Prodrug Design


2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 52574-83-1), also referred to as DL-A-bromoisovalerylglycine, is an α‑bromoacyl‑α‑amino acid derivative . Structurally, it consists of a glycine backbone N‑acylated with a 2‑bromo‑3‑methylbutanoyl (bromoisovaleryl) group. This compound serves as a crucial synthetic intermediate and a defined impurity reference standard in pharmaceutical research . Its core value lies in the electrophilic α‑bromoacyl functionality, which enables selective nucleophilic substitution reactions for the construction of more complex, biologically relevant molecules.

Why Generic N‑Acyl Amino Acid Substitution Fails: The Critical Role of the α‑Bromoisovaleryl Moiety in 2-(2-Bromo-3-methylbutanamido)acetic acid


Direct substitution with a simpler N‑acyl glycine (e.g., N‑acetyl‑ or N‑bromoacetyl‑glycine) or with the parent acid (2‑bromo‑3‑methylbutyric acid) is not equivalent and will lead to divergent experimental outcomes. The presence of the α‑bromoisovaleryl moiety introduces a unique combination of steric hindrance and electrophilic reactivity at the α‑carbon, distinct from the linear reactivity of N‑bromoacetyl derivatives [1]. Furthermore, the free carboxylic acid of the glycine terminus confers different physicochemical properties compared to its ester analogs, directly impacting solubility, stability, and the ability to serve as a reference standard [2]. These structural nuances directly translate to differences in biological screening results, as demonstrated by the distinct activity profiles of its derived ester prodrugs [3].

Quantitative Differentiation Evidence for 2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 52574-83-1)


Physicochemical Differentiation: Density and Molecular Characteristics vs. Parent Acid

Relative to its parent precursor, 2‑bromo‑3‑methylbutyric acid (CAS 565-74-2), the conjugation with glycine in 2-(2-bromo-3-methylbutanamido)acetic acid significantly alters key physicochemical properties that are critical for formulation, chromatography, and handling. The target compound exhibits a higher molecular weight (238.08 g/mol vs. 181.03 g/mol) and a higher predicted density (1.501 g/cm³ vs. 1.5±0.1 g/cm³) [REFS-1, REFS-2]. This structural modification from a simple carboxylic acid to an N‑acyl amino acid increases polarity and introduces an additional hydrogen‑bonding donor/acceptor site, which directly impacts solubility and chromatographic retention behavior compared to the parent bromo‑acid [1].

Physicochemical Profiling Analytical Reference Standards Synthetic Intermediate Characterization

Biological Activity Screening: Cytotoxicity Profile of Derived Valyl Moiety Esters

Direct biological data for the free acid are limited; however, the biological profile of its closely related N-(α-bromoacyl)-α-amino esters provides critical class-level inference. In a standardized screening of three novel esters synthesized from the 2-(2-bromo-3-methylbutanamido)acyl scaffold, all compounds exhibited a low level of cytotoxicity and an absence of antibacterial and anti-inflammatory activity across the tested concentration ranges [1]. This absence of intrinsic bioactivity is a quantifiable differentiator from other α‑haloacyl derivatives that may exhibit significant cytotoxic or antimicrobial effects.

Cytotoxicity Screening Prodrug Development Anti-inflammatory Research

Role as a Qualified Impurity Reference Standard in Pharmaceutical Analysis

In a procurement context, 2-(2-Bromo-3-methylbutanamido)acetic acid is explicitly designated and utilized as a certified impurity reference standard for related active pharmaceutical ingredients (APIs) . This is a defined, quantitative application distinct from its role as a mere synthetic intermediate. The compound is supplied in defined purity grades (e.g., 95%+ ) suitable for use as a comparator in HPLC/GC method validation, providing a verifiable and essential function in pharmaceutical quality control that a generic or uncharacterized analog cannot fulfill .

Pharmaceutical Impurity Profiling Analytical Method Validation Quality Control

Best Application Scenarios for 2-(2-Bromo-3-methylbutanamido)acetic acid (CAS 52574-83-1) in Scientific and Industrial Settings


Synthesis of Low‑Toxicity Prodrug Intermediates

Utilize this compound as a starting material for the synthesis of N‑(α‑bromoacyl)‑α‑amino esters. The resulting esters have demonstrated low intrinsic cytotoxicity and anti‑inflammatory activity, making them suitable carriers in prodrug design where the active pharmaceutical ingredient is released upon metabolic cleavage of the ester bond [1].

Pharmaceutical Impurity Reference Standard

Employ this compound as a certified reference standard for the identification and quantification of related process impurities in drug substance analysis. Its well‑defined molecular formula and chromatographic properties enable accurate method validation and quality control testing .

Precursor for α‑Substituted Amino Acid Derivatives via Nucleophilic Substitution

Leverage the electrophilic α‑bromoacyl group for nucleophilic substitution reactions to install diverse functional groups, enabling the synthesis of structurally novel α‑amino acid derivatives. This reactivity is a key point of differentiation from simple alkyl bromides or N‑bromoacetyl glycines [2].

Structural Analog in SAR Studies of Halogenated Peptidomimetics

Incorporate this compound into structure‑activity relationship (SAR) studies as a comparative analog to evaluate the impact of the α‑bromoisovaleryl moiety versus other α‑haloacyl or α‑alkylacyl groups on target binding and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-3-methylbutanamido)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.